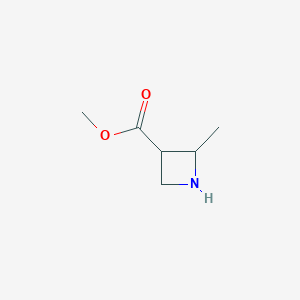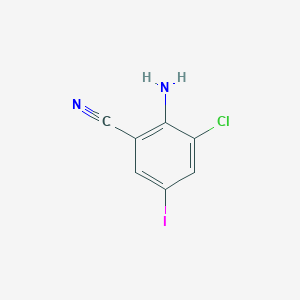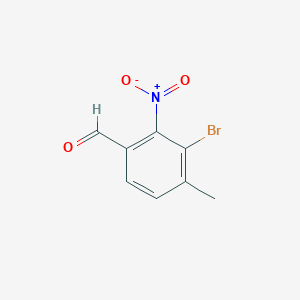![molecular formula C9H8ClN3 B12844185 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 2-chloro-3-nitropyridine with cyclopropylamine. This reaction proceeds through a tandem sequence of nucleophilic aromatic substitution (SNAr) followed by in situ reduction of the nitro group and subsequent heteroannulation with substituted aromatic aldehydes . The reaction is often carried out in a green solvent such as a mixture of water and isopropanol (H2O-IPA) to ensure an environmentally benign process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can further improve the sustainability of the industrial production methods .
化学反応の分析
Types of Reactions
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
科学的研究の応用
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and receptors.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a modulator of neurological pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties
作用機序
The mechanism of action of 2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain kinases, thereby affecting cellular signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide: Known for its anticonvulsant and anxiolytic properties.
Sulmazole: Acts as a cardiotonic agent.
2-Methylimidazo[4,5-b]pyridine: Used in the synthesis of various biologically active molecules.
Uniqueness
2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine stands out due to its unique cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .
特性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
2-chloro-3-cyclopropylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-12-7-2-1-5-11-8(7)13(9)6-3-4-6/h1-2,5-6H,3-4H2 |
InChIキー |
OEANPDYDTHONBC-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C=CC=N3)N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)










![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
